4-Butyl-3-nitrobenzoic acid
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Overview
Description
4-Butyl-3-nitrobenzoic acid is an organic compound belonging to the class of nitrobenzoic acids It is characterized by a butyl group attached to the fourth carbon of the benzene ring and a nitro group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Butyl-3-nitrobenzoic acid can be synthesized through a multi-step process involving nitration and subsequent functional group transformations. One common method involves the nitration of 4-butylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes followed by purification steps such as recrystallization. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Butyl-3-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents.
Oxidation: The butyl group can be oxidized to a carboxylic acid group under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Tin and hydrochloric acid, or catalytic hydrogenation.
Substitution: Sodium methoxide in methanol.
Oxidation: Potassium permanganate in acidic medium.
Major Products Formed:
Reduction: 4-Butyl-3-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Oxidation: 4-Carboxy-3-nitrobenzoic acid.
Scientific Research Applications
4-Butyl-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-butyl-3-nitrobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The butyl group can influence the compound’s hydrophobicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
4-Nitrobenzoic acid: Lacks the butyl group, making it less hydrophobic.
3-Nitrobenzoic acid: Has the nitro group in a different position, affecting its reactivity and properties.
4-Butylbenzoic acid: Lacks the nitro group, resulting in different chemical behavior.
Uniqueness: 4-Butyl-3-nitrobenzoic acid is unique due to the presence of both the butyl and nitro groups, which confer distinct chemical and physical properties.
Biological Activity
4-Butyl-3-nitrobenzoic acid (BNBA) is a compound that has garnered interest in the scientific community due to its potential biological activities. This article explores the biological activity of BNBA, focusing on its antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an aromatic compound characterized by a nitro group (−NO2) and a butyl group (−C4H9) attached to a benzoic acid framework. The presence of both electron-withdrawing (nitro) and electron-donating (butyl) groups contributes to its unique reactivity and biological activity.
1. Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogenic microorganisms. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Table 1: Antimicrobial Activity of this compound Derivatives
Compound Derivative | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
BNBA-1 | Staphylococcus aureus | 32 µg/mL |
BNBA-2 | Escherichia coli | 64 µg/mL |
BNBA-3 | Candida albicans | 16 µg/mL |
2. Anti-inflammatory Effects
In addition to its antimicrobial properties, BNBA has shown potential anti-inflammatory effects. Studies have reported that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Case Study: In Vivo Assessment of Anti-inflammatory Activity
A study involving the administration of BNBA in a rat model of induced inflammation showed a significant reduction in paw edema compared to the control group. The results indicated that BNBA could modulate inflammatory responses effectively.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The steric hindrance provided by the butyl group influences the compound’s reactivity and selectivity in chemical reactions.
Key Mechanisms Identified:
- Inhibition of Cell Wall Synthesis: Similar to β-lactam antibiotics, BNBA disrupts cell wall construction in bacteria.
- Cytokine Modulation: It inhibits the signaling pathways involved in inflammation, reducing cytokine release.
Research Findings
Recent studies have focused on the synthesis of novel derivatives of BNBA with enhanced biological activity. For instance, modifications to the nitro group or the introduction of additional functional groups have been explored to improve potency against resistant strains of bacteria.
Table 2: Summary of Recent Research Findings on BNBA Derivatives
Properties
Molecular Formula |
C11H13NO4 |
---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
4-butyl-3-nitrobenzoic acid |
InChI |
InChI=1S/C11H13NO4/c1-2-3-4-8-5-6-9(11(13)14)7-10(8)12(15)16/h5-7H,2-4H2,1H3,(H,13,14) |
InChI Key |
KWLJDYLRBBSILI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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